molecular formula C2H2BrN3S B2890051 4-Bromo-1,2,5-thiadiazol-3-amine CAS No. 27589-56-6

4-Bromo-1,2,5-thiadiazol-3-amine

Cat. No.: B2890051
CAS No.: 27589-56-6
M. Wt: 180.02
InChI Key: TWHIASPVRDDPKY-UHFFFAOYSA-N
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Description

4-Bromo-1,2,5-thiadiazol-3-amine is a heterocyclic compound with the molecular formula C2H2BrN3S. It is a derivative of thiadiazole, a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-1,2,5-thiadiazol-3-amine typically involves the bromination of 1,2,5-thiadiazole-3-amine. One common method includes dissolving 1,2,5-thiadiazole-3-amine in an acid solution, followed by the addition of bromine. The reaction is carried out in the presence of an oxidant to obtain the brominated product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to reduce production costs, minimize waste, and ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Another isomer of thiadiazole with different substitution patterns.

    1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,3,4-Thiadiazole: Widely studied for its biological activities.

Uniqueness

4-Bromo-1,2,5-thiadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom makes it particularly reactive in substitution and cross-coupling reactions, allowing for the synthesis of a wide variety of derivatives .

Properties

IUPAC Name

4-bromo-1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHIASPVRDDPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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